N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-27-16-4-2-3-15(11-16)23-19(26)18(25)22-12-14-5-9-24(10-6-14)17-13-20-7-8-21-17/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFGOCEHABNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Methylsulfanylphenyl Intermediate:
Formation of the Pyrazinylpiperidine Intermediate: This step involves the synthesis of a pyrazinyl group attached to a piperidine ring through a series of condensation and cyclization reactions.
Coupling of Intermediates: The final step involves coupling the two intermediates with an ethanediamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl and pyrazinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyrazinyl rings.
Scientific Research Applications
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
a) N-[[1-[[2-(methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Molecular Formula : C₂₃H₂₆F₃N₃O₃S (MW: 481.53 g/mol).
- Substituents :
- N-Substituent : 2-(methylsulfanyl)benzyl-piperidine (ortho-substituted phenyl).
- N′-Substituent : 4-(trifluoromethoxy)phenyl (strong electron-withdrawing group).
- Key Differences vs. Target Compound :
b) Fentanyl Analogs ()
Examples include β-methyl fentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide) and ortho-fluorobutyryl fentanyl.
- Structural Contrasts: Backbone: Fentanyl analogs use monoamide or propanamide cores, whereas the target compound employs an ethanediamide scaffold. Target Specificity: Fentanyl derivatives target opioid receptors, while the ethanediamide structure suggests non-opioid mechanisms (e.g., kinase inhibition) .
Physicochemical and Functional Group Analysis
Pharmacological Implications
- Target Compound :
- Pyrazine may improve solubility and target engagement in hydrophilic binding pockets (e.g., kinases).
- The meta-methylsulfanyl group balances hydrophobicity without excessive steric bulk.
- Compound :
- Fentanyl Analogs :
- Bulky piperidine substituents optimize μ-opioid receptor binding, a mechanism unlikely for the ethanediamide-based target compound .
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This detailed article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features
- Methylsulfanyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrazin-2-yl Piperidine : Suggests potential interactions with central nervous system targets.
- Ethanediamide Backbone : Implicates possible roles in peptide-like interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various receptor systems. Preliminary studies suggest that it may act as a ligand for several neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for mood regulation and neuropharmacology.
Pharmacological Profile
-
Antidepressant Activity :
- Studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to be a key mechanism.
-
Anxiolytic Effects :
- Research has shown that related compounds can reduce anxiety-like behaviors in rodents, suggesting potential therapeutic applications in anxiety disorders.
-
Anti-inflammatory Properties :
- Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors:
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT_1A | 50 |
| D_2 | 30 |
| α_1 adrenergic | 100 |
These values indicate a moderate affinity for serotonergic and dopaminergic receptors, which aligns with its proposed antidepressant and anxiolytic activities.
In Vivo Studies
In vivo studies utilizing rodent models have provided insights into the compound's effects on behavior:
- Depression Models : In forced swim tests, administration of the compound resulted in a significant reduction in immobility time, suggesting antidepressant-like effects.
- Anxiety Models : Elevated plus maze tests showed increased time spent in open arms, indicating reduced anxiety levels.
Toxicology Studies
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its safety and side effect profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
